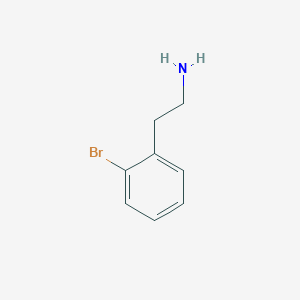

2-Bromophenethylamine

Description

Properties

IUPAC Name |

2-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRNQMJXZUWZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370117 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-58-2 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenethylamine

Introduction

2-Bromophenethylamine (CAS No. 65185-58-2) is a substituted phenethylamine that serves as a critical building block in the synthesis of various pharmacologically active molecules and research chemicals.[1][2][3][4] Its structural features, a phenyl ring substituted with a bromine atom at the ortho position and an ethylamine side chain, impart specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and analytical identification. This guide provides an in-depth exploration of these properties, offering both established data and detailed experimental protocols for their determination. The methodologies are presented from the perspective of a seasoned researcher, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Chemical Identity and Core Physical Properties

A foundational understanding of a compound begins with its unambiguous identification and basic physical constants. These data are fundamental for everything from reaction stoichiometry to safety considerations.

Identifiers and Molecular Structure

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. These values are critical for handling, storage, and purification procedures.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid. May darken upon storage. | [1][4] |

| Boiling Point | 253 °C (lit.) | [1][3][4] |

| Density | 1.396 g/mL at 25 °C (lit.) | [1][3][4] |

| Refractive Index (n20/D) | 1.5770 (lit.) | [1][3][4] |

Solubility Profile: A Key Determinant of Application

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, formulation, and analytical sample preparation. As a primary amine, its solubility is expected to be pH-dependent.

Theoretical Considerations

The presence of the polar amine group suggests potential solubility in protic solvents, while the brominated phenyl ring contributes to its lipophilicity, allowing for solubility in nonpolar organic solvents. In aqueous media, the amine group can be protonated at acidic pH, forming an ammonium salt which is significantly more water-soluble.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound.

Rationale: The shake-flask method is chosen for its ability to determine the true equilibrium solubility, providing a thermodynamically stable value. This is crucial for applications where long-term stability in solution is required.

Methodology:

-

Preparation: Add an excess amount of this compound to several vials containing a precise volume of the test solvent (e.g., water, ethanol, DMSO). The presence of undissolved compound at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved compound.

-

Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to the calibration curve.

Below is a workflow diagram for this process.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) - Predicted Spectrum:

-

Aromatic Protons (4H): Expected to appear in the range of δ 7.0-7.6 ppm. Due to the ortho-bromo substituent, these protons will exhibit complex splitting patterns (multiplets).

-

Ethyl Chain Protons (-CH₂-CH₂-): Two triplets are expected, each integrating to 2H. The protons adjacent to the aromatic ring will be slightly downfield from those adjacent to the amine group.

-

Amine Protons (-NH₂): A broad singlet, integrating to 2H. The chemical shift of this peak is highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR) - Predicted Spectrum:

-

Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 120-140 ppm. The carbon bearing the bromine atom (C-Br) will be significantly shifted.

-

Ethyl Chain Carbons (2C): Two signals in the aliphatic region (δ 30-50 ppm).

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. [6]2. Spectrometer Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity. [6]3. Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans may be necessary. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic Absorptions:

-

N-H Stretch (Amine): Two medium-intensity bands are expected in the range of 3300-3400 cm⁻¹ for the primary amine. [7][8]* C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will appear just below 3000 cm⁻¹.

-

N-H Bend (Amine): A band in the region of 1580-1650 cm⁻¹. [7][8]* C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1020-1250 cm⁻¹ region. [7][8]* C-Br Stretch: A strong absorption in the fingerprint region, typically below 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 200 and 202, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). [9][10]The presence of this isotopic pattern is a strong indicator of a monobrominated compound.

-

Base Peak: The most abundant fragment is often due to the cleavage of the Cα-Cβ bond, resulting in the formation of the benzyl cation or a related fragment. For this compound, a significant peak at m/z 170/172 ([M-CH₂NH₂]⁺) or at m/z 30 ([CH₂NH₂]⁺) would be expected. Alpha-cleavage next to the nitrogen atom is also highly probable. [9]

Safety and Handling

This compound is classified as a corrosive substance. [1][3][4]

-

Hazard Classification: Skin Corrosion 1B. [1][3][4][5]* GHS Pictogram: GHS05 (Corrosion). [1][3][4]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [1][3][4][5]* Precautions: Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area. [1][3][4]

References

- This compound 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/534099]

- 2-(2-Bromophenyl)ethylamine, 97% 10 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. [URL: https://www.thermofisher.

- This compound 97 65185-58-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/534099]

- Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI. [URL: https://www.doi.org/10.1016/j.egypro.2014.11.525]

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. [URL: https://scholaris.ro/repo/volume-2-issue-2-2022/pka-of-linear-and-cyclic-amines.pdf]

- Amine Unknowns. [URL: https://www.cpp.edu/~lsstarkey/courses/316/amine_unknowns_sp09.pdf]

- How To Prepare And Run An NMR Sample. ALWSCI Blog. [URL: https://www.alwsci.com/blog-detail/how-to-prepare-and-run-an-nmr-sample_b16]

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [URL: https://apps.dtic.mil/sti/tr/pdf/AD0287513.pdf]

- Stepbystep procedure for NMR data acquisition. [URL: https://www.uthscsa.edu/art/nmr/pdf/StepbystepNMR.pdf]

- Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [URL: https://gassnova.

- Simple Method for the Estimation of pKa of Amines. [URL: https://www.researchgate.

- Method for determining solubility of a chemical compound. Google Patents. [URL: https://patents.google.

- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [URL: https://www.cif.iastate.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [URL: https://www.mdpi.com/2673-4583/2/4/27]

- Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. The Royal Society of Chemistry. [URL: https://www.rsc.

- p-Bromophenethylamine | C8H10BrN | CID 533915. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/533915]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.

- IR: amines. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html]

- This compound 97 65185-58-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/534099?lang=en®ion=US]

- A Technical Guide to the Solubility of Isothiochroman-6-amine. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/Solubility_of_Isothiochroman-6-amine.pdf]

- This compound | C8H10BrN | CID 2734091. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromophenethylamine]

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing. [URL: https://pubs.aip.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [URL: https://www.youtube.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://scholarworks.sjsu.edu/cgi/viewcontent.cgi?article=1000&context=sl_chem_pub]

- Solubility Data Resource. TOKU-E. [URL: https://www.toku-e.

- This compound 97 65185-58-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/534099]

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [URL: https://www.savemyexams.

- This compound 97 65185-58-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/BE/en/product/aldrich/534099]

- Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/326880811_Analysis_of_the_fragmentation_of_new-type_phenethylamine_derivatives_from_the_NBOMe_and_NBF_groups_under_electrospray_ionization_conditions_using_high_resolution_mass_spectrometry]

- Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Scribd. [URL: https://www.scribd.

- This compound 97 65185-58-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/NL/en/product/aldrich/534099]

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [URL: https://wikieducator.org/Chapter-20:Infrared_spectroscopy(Identifying_Compounds_or_ligands)]

- 4-Bromophenethylamine 98 73918-56-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/189308]

- Ch13 - Sample IR spectra. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ir-amines.html]

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0235379_EN.htm]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. scribd.com [scribd.com]

- 3. 2-ブロモフェネチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-ブロモフェネチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. wikieducator.org [wikieducator.org]

- 9. whitman.edu [whitman.edu]

- 10. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenethylamine, with the CAS number 65185-58-2, is a halogenated derivative of phenethylamine.[1][2][3][4][5][6][7] As a substituted phenethylamine, it belongs to a class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding their chemical behavior. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, consisting of a 2-bromophenyl group attached to an ethylamine side chain, gives rise to a unique spectroscopic fingerprint. Each analytical technique provides complementary information to elucidate its molecular architecture. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethylamine side chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electronegativity of the nitrogen atom.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2-7.3 | m | 2H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~3.0 | t | 2H | -CH₂-Ar |

| ~2.9 | t | 2H | -CH₂-NH₂ |

| ~1.5 | br s | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

-

The aromatic protons are expected to appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The ortho, meta, and para protons to the bromo and ethylamine substituents will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.[8]

-

The benzylic protons (-CH₂-Ar) are adjacent to the aromatic ring and will appear as a triplet at approximately 3.0 ppm.

-

The protons of the methylene group attached to the amine (-CH₂-NH₂) are also expected to be a triplet around 2.9 ppm, slightly upfield from the benzylic protons.

-

The amine protons (-NH₂) typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The integration of this peak should correspond to two protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (quaternary) |

| ~133 | Ar-C-Br (quaternary) |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~42 | -CH₂-NH₂ |

| ~39 | -CH₂-Ar |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[9][10][11]

Interpretation and Causality:

-

The carbon atoms of the aromatic ring will resonate in the downfield region (120-140 ppm). The carbon atom attached to the bromine (ipso-carbon) is expected to be significantly deshielded.[12]

-

The two aliphatic carbons will appear in the upfield region. The carbon atom attached to the nitrogen will be more deshielded (around 42 ppm) compared to the benzylic carbon (around 39 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (scissoring) |

| 1580-1450 | Medium to Strong | Aromatic C=C stretch |

| ~750 | Strong | C-Br stretch / Aromatic C-H out-of-plane bend |

Interpretation and Causality:

-

N-H Stretching: As a primary amine, this compound will exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[13]

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[14]

-

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600 cm⁻¹.

-

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by a series of sharp absorptions between 1580 and 1450 cm⁻¹.

-

C-Br Stretching and Aromatic C-H Bending: A strong absorption in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Br stretching vibration and the out-of-plane bending of the ortho-disubstituted aromatic ring.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity.[16]

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the two aliphatic carbons is prone to cleavage, leading to the formation of a stable iminium ion.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can also occur.

-

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

Expected m/z values for Major Fragments:

| m/z | Assignment |

| 200/202 | [M]⁺ (Molecular Ion) |

| 170/172 | [M - CH₂NH₂]⁺ |

| 120 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | [CH₂NH₂]⁺ |

Interpretation and Causality:

-

The molecular ion peak at m/z 200 and 202 confirms the molecular formula C₈H₁₀BrN.

-

The base peak is often the iminium ion at m/z 30, formed by the favorable alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This is a very common fragmentation pattern for primary amines.[17]

-

The peaks at m/z 170 and 172 correspond to the loss of the aminomethyl radical.

-

The peak at m/z 120 represents the loss of a bromine radical from the molecular ion.

-

The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty salt plates or ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Gas Chromatography: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to separate the analyte from any impurities.

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass range (e.g., m/z 30-250) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the spectrum to a library database for confirmation.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Key Structural Correlations

Caption: Correlation of structural features with key spectroscopic signals.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a powerful analytical toolkit for confirming the molecular structure, identifying functional groups, and ensuring the purity of this important chemical intermediate. By understanding the causal relationships between the molecular structure and the resulting spectral features, researchers can confidently utilize this data in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). p-Bromophenethylamine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

De Paepe, E. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.7: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(2-Bromophenyl)ethanamine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

Sources

- 1. CAS 65185-58-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-(2-Bromophenyl)ethylamine | 65185-58-2 | TCI AMERICA [tcichemicals.com]

- 3. 2-(2-Bromophenyl)ethylamine | 65185-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemodex.com [chemodex.com]

- 5. 2-溴苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-溴苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(2-Bromophenyl)ethylamine, 97% | Fisher Scientific [fishersci.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. savemyexams.com [savemyexams.com]

- 17. researchgate.net [researchgate.net]

2-Bromophenethylamine CAS number and synonyms

An In-Depth Technical Guide to 2-Bromophenethylamine (CAS: 65185-58-2)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals engaged in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis, analytical methodologies, applications, and safety protocols, offering field-proven insights to support advanced scientific endeavors.

Chemical Identity and Nomenclature

This compound is an organic compound belonging to the phenethylamine class. Its structure is characterized by a phenethylamine core with a bromine atom substituted at the ortho (position 2) of the phenyl ring. This specific substitution pattern distinguishes it from its isomers, 3-Bromophenethylamine and 4-Bromophenethylamine, and dictates its unique reactivity in synthetic applications.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 65185-58-2 [1][2][3].

| Identifier Type | Value |

| CAS Number | 65185-58-2[1][2][3][4] |

| IUPAC Name | 2-(2-bromophenyl)ethanamine[1] |

| EC Number | 628-929-2[1] |

| InChI Key | ITRNQMJXZUWZQL-UHFFFAOYSA-N[1][2][3] |

| Molecular Formula | C₈H₁₀BrN[1][2][5] |

| SMILES | NCCc1ccccc1Br[3] |

Table 1: Depositor-Supplied Synonyms [1][2]

-

This compound

-

2-(2-bromophenyl)ethylamine

-

2-bromophenylethylamine

-

2-(2-bromophenyl)ethan-1-amine

-

Benzeneethanamine, 2-bromo-

-

1-amino-2-(2-bromophenyl)ethane

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental design. The compound is typically a solid at room temperature but may be encountered as a clear to slightly yellow liquid depending on purity and conditions[4][5]. It is known to potentially darken during storage, indicating possible degradation, which necessitates storage in a controlled environment[3].

| Property | Value | Source(s) |

| Molecular Weight | 200.08 g/mol | [1][2][5] |

| Appearance | Solid (usually), may be a clear colorless to slightly yellow liquid | [4][5] |

| Melting Point | 39 - 41 °C | [5] |

| Boiling Point | ~253 - 257 °C (lit.) | [3][5] |

| Density | 1.396 - 1.445 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index | n20/D 1.5770 (lit.) | [3] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability as a research chemical and building block. While various synthetic routes exist, a common and reliable laboratory-scale approach involves the reduction of 2-bromophenylacetonitrile. This precursor is often more readily accessible than alternative starting materials.

The causality behind this choice of pathway is twofold:

-

Precursor Availability: 2-Bromobenzyl cyanide (2-bromophenylacetonitrile) can be synthesized from 2-bromobenzyl bromide, a common commercial reagent.

-

Reaction Efficiency: The reduction of a nitrile to a primary amine is a high-yielding and well-established transformation in organic chemistry, with several effective reducing agents available (e.g., Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation).

Generalized Synthesis Workflow: Reduction of 2-Bromophenylacetonitrile

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reduction: Lithium aluminum hydride (LiAlH₄) is suspended in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

-

Addition: A solution of 2-bromophenylacetonitrile in anhydrous THF is added dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining a low temperature. The choice of a slow addition rate is critical to control the exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the nitrile group.

-

Quenching & Workup: The reaction is carefully cooled and quenched using a sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (a Fieser workup). This procedure is a self-validating system; correct execution results in a granular precipitate of aluminum salts that is easily filtered, signifying a successful quench.

-

Extraction & Purification: The resulting slurry is filtered, and the filtrate is collected. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography, to achieve high purity (>97%).

Analytical Methodologies

Accurate identification and quantification of this compound are paramount for quality control and research applications. Due to the compound's polarity and relatively low volatility, derivatization is often a necessary step to improve its chromatographic behavior, particularly for Gas Chromatography (GC).

| Method | Principle | Key Advantages | Key Considerations |

| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | High sensitivity and selectivity; provides structural information for unambiguous identification. | Requires derivatization (e.g., acylation or silylation) to improve volatility and peak shape. |

| HPLC-UV | Separation by polarity on a stationary phase. | Widely available, robust, and cost-effective. | Requires derivatization with a UV-active agent (e.g., MOBS-Cl) as the native molecule lacks a strong chromophore. |

| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly selective mass detection. | Very high sensitivity and selectivity, suitable for complex matrices like biological samples. Minimal sample preparation needed. | Higher instrument cost and complexity. |

General Analytical Workflow

Caption: Decision workflow for the analysis of this compound.

Protocol: GC-MS Analysis with Derivatization

-

Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., ethyl acetate).

-

Derivatization: A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis-trifluoroacetamide (MBTFA), is added to the sample solution. The mixture is heated (e.g., 60-80°C) for a specified time to ensure the reaction proceeds to completion, converting the primary amine to a less polar, more volatile derivative.

-

GC-MS Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

-

Chromatographic Separation: The sample is separated on a capillary column (e.g., DB-5MS) using a temperature gradient program designed to resolve the analyte from any impurities.

-

Mass Spectrometry Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The resulting mass spectrum of the derivative provides a unique fingerprint for confirmation.

Applications in Research and Development

The this compound moiety is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its utility stems from the phenethylamine core, which is central to a vast number of biologically active molecules, and the reactive bromine atom, which allows for further molecular elaboration.

-

Building Block in Synthesis: It serves as a precursor for more complex molecules. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build larger molecular architectures. The amine group provides a nucleophilic site for reactions like amidation or alkylation[4].

-

Medicinal Chemistry Scaffold: The phenethylamine structure is the backbone for many endogenous neurotransmitters, including dopamine and norepinephrine[6]. Consequently, synthetic derivatives are extensively explored as ligands for various receptors and enzymes in the central nervous system, such as adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors[6].

-

Precursor to Psychoactive Compounds: The phenethylamine class includes many well-known psychoactive substances[7]. For instance, the structurally related compound 2,5-dimethoxy-4-bromophenethylamine (2C-B) is a potent psychedelic hallucinogen that acts as a serotonin 5-HT₂A receptor agonist[8][9]. The study of analogues like this compound is therefore relevant in both drug discovery (for developing novel therapeutics) and forensic chemistry (for identifying new psychoactive substances).

Caption: The central role of the phenethylamine scaffold.

Safety, Handling, and Toxicology

This compound is classified as a corrosive and hazardous chemical that requires strict safety protocols. All handling should be performed by trained personnel within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage. |

Handling and Storage

-

Engineering Controls: Use only in a chemical fume hood with appropriate exhaust ventilation. Ensure safety showers and eyewash stations are readily accessible[10].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield[3]. A NIOSH-approved respirator may be required for handling larger quantities[10].

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. Keep locked up and separate from incompatible materials such as strong oxidizing agents and acids[5][10]. It is designated under Storage Class 8A for combustible corrosive hazardous materials[3].

First Aid Measures[13]

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology: The toxicological properties of this compound have not been fully investigated[10]. Due to its corrosive nature and structural similarity to biologically active amines, it should be handled as a potentially harmful substance.

Conclusion

This compound is a chemical of significant interest due to its role as a versatile synthetic intermediate and its foundational position within the broader class of biologically active phenethylamines. A thorough understanding of its chemical identity, properties, synthesis, and analytical methods is crucial for researchers and developers. Adherence to stringent safety protocols is mandatory when handling this corrosive compound. This guide serves as a foundational resource to enable its effective and safe use in advancing scientific research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734091, this compound. PubChem. [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Bromophenylethyl Amine. Methylamine Supplier. [Link]

-

Dabos. (n.d.). 2-(4-BROMOPHENYL)ETHYLAMINE 98% 1G. Dabos. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 533915, p-Bromophenethylamine. PubChem. [Link]

-

Begic, M., & Sofic, E. (2016). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. [Link]

-

Wikipedia. (2024). Substituted phenethylamine. Wikipedia. [Link]

-

Wikipedia. (2024). 2C-B. Wikipedia. [Link]

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing this compound: A Guide for Chemical Buyers. TradeKorea. [Link]

-

Wikipedia. (2024). Psychedelic drug. Wikipedia. [Link]

-

I. I. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

Sources

- 1. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound 97 65185-58-2 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromophenylethyl Amine | Properties, Uses, Safety, Supplier China – Buy High-Purity Chemicals [nj-finechem.com]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromophenethylamine: Structure, Synthesis, and Characterization

Executive Summary: 2-Bromophenethylamine, a halogenated derivative of phenethylamine, serves as a crucial chemical intermediate in the synthesis of more complex molecules, including pharmaceutical agents and research chemicals. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic route, and detailed analytical characterization protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to ensure a thorough understanding of this compound for laboratory applications.

Molecular Identity and Physicochemical Properties

This compound is a primary amine featuring a bromine atom at the ortho (2-position) of the phenyl ring. This specific substitution pattern dictates its reactivity and spectral characteristics.

Chemical Structure and Formula

The fundamental structure consists of a phenylethylamine core with a bromine substituent.

Caption: Molecular Structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2-bromophenyl)ethanamine | [1][2] |

| CAS Number | 65185-58-2 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| InChI Key | ITRNQMJXZUWZQL-UHFFFAOYSA-N | [1][2] |

| Synonyms | 2-(2-Bromophenyl)ethylamine, o-Bromophenethylamine | [2] |

Physicochemical Properties

These properties are essential for designing experimental conditions, including reaction solvent selection, purification methods, and safe storage.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid; may darken in storage | |

| Boiling Point | 253 °C (lit.) | [3] |

| Density | 1.396 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5770 (lit.) | [3] |

Synthesis of this compound

Rationale for Synthetic Route Selection

The synthesis of this compound is most reliably achieved via the reduction of the corresponding nitrile, 2-bromophenylacetonitrile. This precursor is commercially available. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two primary methods are considered:

-

Catalytic Hydrogenation: This "green" method uses hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and is often preferred for industrial scale-up due to atom economy and milder conditions.[4][5][6] However, it can require specialized high-pressure equipment.

-

Chemical Reduction with Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful and highly effective for this transformation on a laboratory scale. The reaction is typically fast and high-yielding, though it requires careful handling of the pyrophoric reagent and a meticulous aqueous work-up.

For this guide, we will detail the LiAlH₄ route due to its common use in research and academic laboratories.

Proposed Synthesis Workflow

Sources

- 1. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound 97 65185-58-2 [sigmaaldrich.com]

- 4. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]

- 6. pp.bme.hu [pp.bme.hu]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromophenethylamine

This guide provides a comprehensive technical overview of the solubility and stability of 2-Bromophenethylamine (CAS RN: 65185-58-2), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's physicochemical properties to inform formulation development, analytical method validation, and safe handling practices.

Introduction

This compound, with the linear formula BrC₆H₄CH₂CH₂NH₂, is a substituted phenethylamine derivative.[1][2] Its molecular structure, featuring a phenyl ring, an ethylamine side chain, and a bromine substituent at the ortho position, governs its solubility and stability characteristics. Understanding these properties is paramount for its effective use in synthetic chemistry and for ensuring the quality, safety, and efficacy of subsequent drug products. This guide will delve into a detailed analysis of its solubility in various solvent systems and its stability under different stress conditions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][3] |

| Molecular Weight | 200.08 g/mol | [1][2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 253 °C (lit.) | [1][2] |

| Density | 1.396 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.5770 (lit.) | [1][2] |

Note: Some sources may describe it as a liquid that may darken in storage, indicating potential instability.[1]

Part 1: Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophobic phenyl ring and the hydrophilic amine group. The presence of the bromine atom further influences its polarity.

Qualitative Solubility

Based on the general principles of "like dissolves like," the solubility of this compound in various solvents can be predicted and has been anecdotally observed as follows:

-

Water: The parent compound, phenethylamine, is described as soluble in water.[5] The presence of the hydrophobic bromo-phenyl group in this compound likely reduces its aqueous solubility compared to the unsubstituted phenethylamine. However, the amine group can form hydrogen bonds with water, imparting some degree of water solubility. The hydrochloride salt form of phenethylamine is noted to be soluble in water due to its ionic nature.[6]

-

Polar Organic Solvents: Phenethylamine is highly soluble in polar organic solvents like ethanol and methanol.[6][7] It is expected that this compound will exhibit high solubility in these solvents.

-

Non-polar Organic Solvents: Due to the significant non-polar character of the brominated aromatic ring, this compound is anticipated to be soluble in non-polar organic solvents such as ether and chloroform.[7] Phenethylamine itself is very soluble in ether.[5]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: The amine group of this compound is basic. In acidic aqueous solutions, it will be protonated to form the corresponding ammonium salt. This salt form will have significantly higher water solubility than the free base due to its ionic character.[7][8]

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. While this compound is a liquid at room temperature, this principle is still relevant for dissolving it in various solvents.[7]

-

Salt Formation: As mentioned, converting this compound to a salt, such as the hydrochloride salt, will enhance its solubility in polar solvents, particularly water.[6]

Experimental Protocol for Solubility Determination

A robust, step-by-step methodology for determining the solubility of this compound is crucial for reproducible results.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker bath

-

HPLC-UV or a suitable analytical technique for quantification

-

Class A volumetric flasks and pipettes

-

Solvents: Purified water, pH 7.4 phosphate buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile, dichloromethane, and hexane.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

-

Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid material is transferred.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

-

Caption: Potential degradation pathways of this compound.

Forced Degradation (Stress Testing) Protocol

A forced degradation study intentionally subjects the compound to harsh conditions to rapidly identify potential degradation pathways and products. [9][10]This is a critical step in the development of stability-indicating analytical methods. [9] Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

-

Calibrated pH meter

-

Photostability chamber

-

Oven

-

Stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60-80°C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 60-80°C for a specified time.

-

Oxidation: Treat the stock solution with 30% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to a controlled source of UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Monitor the formation and growth of any new impurity peaks.

-

Attempt to identify the major degradation products using their mass-to-charge ratios and fragmentation patterns from the LC-MS data.

-

Recommendations for Handling and Storage

Based on the potential for degradation, the following handling and storage recommendations are advised:

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. [11]To minimize oxidative and photodegradation, storage under an inert atmosphere (e.g., nitrogen or argon) and in amber glass vials is recommended. [10]For long-term storage, refrigeration or freezing at -20°C is advisable to slow down potential degradation reactions. [10]* Handling: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, as this compound is classified as causing severe skin burns and eye damage. [4][11]Handle in a well-ventilated area or a fume hood to avoid inhalation. [11]

Analytical Methodologies

The selection of an appropriate analytical method is crucial for the accurate quantification of this compound and its potential impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and robust method for the analysis of phenethylamines. A C18 column is typically suitable. [12]For stability studies, an HPLC method must be "stability-indicating," meaning it can resolve the parent drug from all potential degradation products. [13][14]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, often requiring derivatization of the amine group to improve its volatility and chromatographic behavior. [12]This technique provides excellent sensitivity and structural information for impurity identification. [12]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique, particularly useful for the analysis of samples in complex matrices and for the structural elucidation of unknown degradation products. [12]

Conclusion

This technical guide provides a detailed overview of the solubility and stability of this compound based on its physicochemical properties and the behavior of analogous compounds. A thorough understanding and experimental verification of its solubility in various solvents and its degradation under stress conditions are fundamental for its successful application in research and drug development. The provided protocols offer a framework for these essential investigations, enabling the development of robust formulations and analytical methods, and ensuring the quality and safety of final products.

References

- Solubility of Things. (n.d.). Phenylethylamine.

- Solubility of Things. (n.d.). Phenethylamine hydrochloride.

- BenchChem. (2025). Minimizing degradation of phenethylamines during storage.

- Solubility of Things. (n.d.). Phenethylamine Hydrochloride.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Bromoethylamine Quantification.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1001, Phenethylamine.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Sigma-Aldrich. (n.d.). Phenethylamine = 99%.

- Kus, S., & Kljajic, Z. (2018). Identification of 2,5-dimethoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734091, this compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Fisher Scientific. (2024). Safety Data Sheet: 2-(2-Bromophenyl)ethylamine.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Fisher Scientific. (n.d.). This compound, 99%.

- International Journal of Pharmaceutical Research & Allied Sciences. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Sigma-Aldrich. (n.d.). 4-Bromophenethylamine 98%.

- PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway.

- SlideShare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Sigma-Aldrich. (n.d.). This compound 97%.

- PubMed Central. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.

Sources

- 1. 2-溴苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 65185-58-2 [sigmaaldrich.com]

- 3. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rjptonline.org [rjptonline.org]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]

- 14. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Bromophenethylamine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Bromophenethylamine (CAS: 65185-58-2). As a crucial building block in synthetic chemistry, its utility is matched by its significant hazard profile, necessitating a robust understanding and implementation of stringent safety protocols. This guide moves beyond mere compliance, delving into the causality behind safety procedures to foster a culture of intrinsic safety within the laboratory.

Section 1: Chemical Identity and Physical Properties

This compound is a primary amine that presents as a liquid, which may darken during storage. A foundational understanding of its physical and chemical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source(s) |

| CAS Number | 65185-58-2 | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Synonyms | 2-(2-Bromophenyl)ethanamine, o-Bromophenethylamine | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 253 °C (lit.) | |

| Density | 1.396 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5770 (lit.) | |

| Storage Class Code | 8A - Combustible corrosive hazardous materials |

Section 2: Unveiling the Hazard: GHS Classification

The primary and most critical hazard associated with this compound is its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a substance that causes severe skin burns and eye damage. This is not a mild irritant; it is capable of causing irreversible tissue damage upon contact.

| GHS Classification | Code | Description | Source(s) |

| Signal Word | Danger | [1] | |

| Pictogram | GHS05 (Corrosion) | ||

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [2][3] |

| Hazard Class | Skin Corrosion 1B | [1][3] | |

| Hazard Class | Serious Eye Damage 1 | [1][4] |

This classification dictates every aspect of its handling, from the selection of personal protective equipment to the design of emergency response protocols. The causality is direct: because the substance is classified as Skin Corrosion Category 1B, any protocol must be designed to prevent all skin and eye contact.

Caption: GHS Hazard Identification for this compound.

Section 3: The Hierarchy of Controls: A Mandate for Safety

Personal Protective Equipment (PPE) is the last line of defense.[5] A comprehensive safety strategy prioritizes the elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, PPE. For this compound, where substitution is often not an option, engineering controls are paramount.

Engineering Controls: Your Primary Shield

The purpose of engineering controls is to isolate personnel from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow prevents corrosive vapors and aerosols from entering the laboratory environment and being inhaled.

-

Eyewash Stations and Safety Showers: These must be located within a 10-second, unobstructed travel distance from the workstation.[1] Their proximity is critical for immediate decontamination in the event of an exposure, which can significantly mitigate the severity of a corrosive injury.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be directly correlated to the H314 hazard statement. The goal is to create an impermeable barrier between the chemical and your body.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling (in Fume Hood) | Chemical splash goggles and a full-face shield.[6] | Chemically resistant gloves (e.g., nitrile, neoprene), consider double-gloving.[7] | Chemically resistant lab coat, closed-toe shoes. | Not typically required if work is confined to a certified fume hood. |

| Weighing/Transfer (Potential for Splash) | Chemical splash goggles and a full-face shield. | Double-glove with chemically resistant gloves. | Chemically resistant lab coat or apron. | As above. |

| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber, Viton®). | Chemical-resistant suit or apron over lab coat. | Air-purifying respirator with an organic vapor/acid gas (ABEK) cartridge. |

Causality in PPE Selection:

-

Why Goggles AND a Face Shield? Goggles protect against splashes from the sides, top, and bottom. The face shield protects the entire face from direct splashes. For a corrosive liquid, this dual protection is essential to prevent devastating injuries.

-

Why Chemical-Resistant Gloves? Standard latex or vinyl gloves offer insufficient protection. Nitrile or neoprene gloves provide better resistance, but it is crucial to consult the manufacturer's compatibility data. For corrosives, "breakthrough time" is a critical parameter. Never wear a compromised glove.

Section 4: Standard Operating Procedures (SOPs)

Protocol for Safe Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Don PPE: Put on all required PPE as detailed in Section 3.2. Inspect each item for integrity.

-

Containment: Conduct all work in a secondary container (e.g., a plastic or glass tray) within the fume hood to contain any potential spills.

-

Dispensing: Use a bottle-top dispenser or a glass syringe with a blunt-tip needle for transfers to minimize the risk of spills and splashes. Avoid pouring directly from the primary container when possible.

-

Reaction Setup: When adding to a reaction, do so slowly and in a controlled manner. Be aware of any potential exothermic reactions that could cause splashing.

-

Waste Disposal: All contaminated materials (gloves, pipette tips, absorbent pads) are considered hazardous waste. Dispose of them in a designated, sealed, and clearly labeled hazardous waste container.

-

Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution.

-

Doff PPE: Remove PPE carefully, avoiding contact with the contaminated exterior. Remove gloves last and wash hands thoroughly with soap and water.[7]

Protocol for Safe Storage

-

Authorized Access: Store this compound in a designated, locked cabinet or area accessible only to trained personnel.[1][8]

-

Ventilation: The storage area should be cool, dry, and well-ventilated.[1][7]

-

Container Integrity: Keep the container tightly closed.[1] Inspect regularly for any signs of leakage or degradation.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1] Do not store with acids, acid anhydrides, or acid chlorides.[8]

-

Secondary Containment: The primary container should always be stored within a chemically compatible secondary container capable of holding the entire volume of the liquid in case of a leak.

Section 5: Emergency Response and First Aid

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: Decision workflow for emergency response to an incident.

First-Aid Measures: Immediate Action Required

The corrosive nature of this compound means that every second counts. Immediate medical attention is required for all exposures.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. This is a medical emergency; call for professional medical help immediately. [1]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Flush the affected skin area with copious amounts of water from a safety shower for at least 15 minutes.[9] Seek immediate medical attention. [1]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][7]

-

Ingestion: Rinse mouth thoroughly with water.[1] DO NOT induce vomiting. [1][8] If the person is conscious, give them a couple of glasses of water or milk to drink.[1][8] Never give anything by mouth to an unconscious person.[1] This is a medical emergency; call a poison center or doctor immediately. [1]

Accidental Release Measures

-

Minor Spill (inside a fume hood): Trained personnel wearing appropriate PPE (see Section 3.2) should absorb the spill with an inert, non-combustible material like sand, silica gel, or a universal binder.[1] Collect the material into a suitable, closed container for hazardous waste disposal.[1]

-

Major Spill (outside a fume hood or a large volume): Evacuate the immediate area. Alert others and contact your institution's emergency response team. Do not attempt to clean it up yourself.

Section 6: Stability and Reactivity Profile

Understanding chemical compatibility is key to preventing dangerous reactions.

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions. May darken over time, which does not necessarily indicate a change in purity but should be noted. |

| Conditions to Avoid | Excess heat and exposure to incompatible materials.[10] |

| Incompatible Materials | Strong oxidizing agents.[1] Acids, acid anhydrides, acid chlorides, chloroformates, and carbon dioxide.[8] |

| Hazardous Decomposition Products | Combustion or thermal decomposition will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (hydrogen bromide).[1][8][10] |

The practical implication here is clear: storing this amine-containing compound near acids or strong oxidizers could lead to a violent reaction. Its decomposition upon heating underscores the need to avoid high temperatures and to have appropriate fire-fighting measures available (water spray, foam, dry chemical, CO₂), along with self-contained breathing apparatus for firefighters.[1][7]

Section 7: Toxicological Information

The most immediate and well-documented toxicological effect of this compound is its severe corrosivity to skin and eyes.[1][2][3] Beyond this, comprehensive toxicological data is limited. The toxicological properties have not been fully investigated.[11] This lack of data reinforces the need for the precautionary principle . All routes of exposure—inhalation, ingestion, and dermal contact—should be considered potentially harmful, and all protocols must be designed to prevent any exposure.

Conclusion

This compound is an indispensable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its significant corrosive hazard. A thorough understanding of its GHS classification, the diligent application of the hierarchy of controls, and unwavering adherence to established protocols are not merely best practices—they are essential prerequisites for its safe use. By internalizing the rationale behind these safety measures, researchers can confidently and safely leverage the synthetic potential of this valuable compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734091, this compound. Retrieved from [Link][3]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533915, p-Bromophenethylamine. Retrieved from [Link][4]

-

Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link][5]

-

Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link][6]

-

Environmental Health and Safety, University of Connecticut. (n.d.). Lab Accident/First Aid Information. Retrieved from [Link][9]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]

- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. fishersci.com [fishersci.com]

- 9. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromophenylacetic acid(18698-97-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Bifunctional Role of 2-Bromophenethylamine in Synthetic Chemistry: A Technical Guide

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of synthetic organic chemistry and drug development, the phenethylamine scaffold is a cornerstone, forming the backbone of numerous natural products and pharmaceutical agents. The introduction of a bromine atom at the ortho position of the phenyl ring, yielding 2-Bromophenethylamine, transforms this simple motif into a highly versatile and reactive building block. This technical guide provides an in-depth exploration of the fundamental reactivity of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility. We will delve into the key transformations this molecule undergoes, including nucleophilic substitution at the benzylic position, modifications of the primary amine, and its pivotal role in the construction of heterocyclic systems. The strategic placement of the bromine atom not only allows for a range of cross-coupling reactions but also influences the regioselectivity of cyclization reactions, making it a powerful tool for the synthesis of complex molecular architectures.

Core Reactivity: A Duality of Nucleophilic and Electrophilic Potential

The reactivity of this compound is characterized by two primary reactive centers: the nucleophilic primary amine and the electrophilic carbon-bromine bond on the aromatic ring. This duality allows for a diverse array of chemical transformations, which can be broadly categorized as follows:

-

N-Functionalization: The primary amine serves as a readily accessible nucleophile for reactions such as N-acylation and N-alkylation.

-

C-Br Functionalization: The carbon-bromine bond is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Cyclization Reactions: The entire this compound framework is a precursor for the synthesis of important heterocyclic structures, most notably tetrahydroisoquinolines and isoquinolines, through reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations.

This guide will explore each of these reaction classes in detail, providing both theoretical understanding and practical, field-proven insights.

N-Acylation: Gateway to Amide Scaffolds and Bischler-Napieralski Precursors

The N-acylation of this compound to form N-(2-bromophenethyl)acetamide is a fundamental transformation that not only protects the primary amine but also furnishes the necessary precursor for the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of N-(2-bromophenethyl)acetamide

Objective: To synthesize N-(2-bromophenethyl)acetamide from this compound and acetyl chloride.

Reagents and Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-